4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide typically involves the reaction of 4-chloro-2-nitrobenzoic acid with 5-methyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzamide ring can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The thiadiazole ring can undergo oxidation reactions to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions include substituted benzamides, amino derivatives, and oxidized thiadiazole compounds .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other thiadiazole derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is attributed to its ability to inhibit the synthesis of essential biomolecules in microbial cells, such as proteins and nucleic acids. This inhibition disrupts the normal functioning of the microbial cells, leading to their death .
In terms of its anticancer properties, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting the activity of enzymes involved in cell proliferation .
Comparison with Similar Compounds
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide can be compared with other thiadiazole derivatives, such as:
Properties
Molecular Formula |
C10H7ClN4O3S |
---|---|
Molecular Weight |
298.71 g/mol |
IUPAC Name |
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-nitrobenzamide |
InChI |
InChI=1S/C10H7ClN4O3S/c1-5-13-14-10(19-5)12-9(16)7-3-2-6(11)4-8(7)15(17)18/h2-4H,1H3,(H,12,14,16) |
InChI Key |
ZCZOWSKEYVWAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.